molecular formula C25H20Br2N2O2 B5397576 [(E)-1-(2-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-bromobenzoate

[(E)-1-(2-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-bromobenzoate

Cat. No.: B5397576
M. Wt: 540.2 g/mol
InChI Key: SORIJWCQXLIXCF-XQNSMLJCSA-N
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Description

[(E)-1-(2-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-bromobenzoate is a synthetic organic compound characterized by its complex structure, which includes bromophenyl, benzimidazole, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1-(2-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-bromobenzoate typically involves a multi-step process:

    Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with propionic acid under acidic conditions to form 1-propylbenzimidazole.

    Bromination: The benzimidazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform.

    Coupling Reaction: The brominated benzimidazole is coupled with 2-bromobenzaldehyde under basic conditions to form the (E)-1-(2-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl intermediate.

    Esterification: Finally, the intermediate is esterified with 2-bromobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction of the bromophenyl groups can yield the corresponding phenyl derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photonic devices.

Mechanism of Action

The mechanism of action of [(E)-1-(2-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-bromobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The bromophenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(E)-1-(2-chlorophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-chlorobenzoate
  • [(E)-1-(2-fluorophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-fluorobenzoate
  • [(E)-1-(2-iodophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-iodobenzoate

Uniqueness

The presence of bromine atoms in [(E)-1-(2-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-bromobenzoate distinguishes it from its analogs, potentially imparting unique electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

[(E)-1-(2-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Br2N2O2/c1-2-15-29-22-14-8-7-13-21(22)28-24(29)16-23(17-9-3-5-11-19(17)26)31-25(30)18-10-4-6-12-20(18)27/h3-14,16H,2,15H2,1H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORIJWCQXLIXCF-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C=C(C3=CC=CC=C3Br)OC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2N=C1/C=C(\C3=CC=CC=C3Br)/OC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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